molecular formula C14H10BrF3N2O B2525017 N-(5-Bromo-6-methylpyridin-3-yl)-3-(trifluoromethyl)benzamide CAS No. 1628839-35-9

N-(5-Bromo-6-methylpyridin-3-yl)-3-(trifluoromethyl)benzamide

Cat. No. B2525017
M. Wt: 359.146
InChI Key: YUFBMPKQRHEJAW-UHFFFAOYSA-N
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Description

The compound "N-(5-Bromo-6-methylpyridin-3-yl)-3-(trifluoromethyl)benzamide" is a benzamide derivative, which is a class of compounds known for their diverse range of biological activities. Benzamide derivatives are often explored for their potential pharmacological properties, including anticancer, antiviral, and antimicrobial activities. The specific compound is not directly mentioned in the provided papers, but the papers do discuss various benzamide derivatives with different substituents and their synthesis, molecular structure, and potential applications in sensing, as well as their biological activities .

Synthesis Analysis

The synthesis of benzamide derivatives is a topic of interest in several of the provided papers. For instance, paper discusses the synthesis of antipyrine derivatives with good yields and characterizes them spectroscopically. Similarly, paper describes a microwave-assisted, solvent-free synthesis of Schiff's bases containing a thiadiazole scaffold and benzamide groups. Paper outlines a new route to synthesize benzamide-based 5-aminopyrazoles and their fused heterocycles. Paper reports the synthesis of 2-bromo-N-(2,4-difluorobenzyl)benzamide with a high yield, and paper details the synthesis of substituted benzamide derivatives from a reaction involving substituted amines and benzoyl bromide. These studies demonstrate various methods for synthesizing benzamide derivatives, which could be relevant for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of benzamide derivatives is crucial for understanding their properties and potential applications. Paper uses X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations to analyze the molecular structure of antipyrine derivatives. Paper employs X-ray single crystallography to reveal the solid-state properties of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives. Paper determines the crystal structure of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide using single-crystal X-ray diffraction. Paper also uses X-ray diffraction to establish the crystal structure of a bromo-difluorobenzyl benzamide derivative. These analyses provide insights into the intermolecular interactions and crystal packing of benzamide derivatives, which are important for their stability and reactivity.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their molecular structure and intermolecular interactions. Paper discusses the stabilization of molecular sheets in antipyrine derivatives by hydrogen bonds and electrostatic energy contributions. Paper mentions the supramolecular packing involving hydrogen bonds and halogen-π interactions in a bromo-difluorobenzyl benzamide derivative. These properties are significant for the solubility, stability, and overall behavior of benzamide derivatives in different environments.

Relevant Case Studies

Several papers present case studies where benzamide derivatives exhibit biological activities. Paper evaluates the anticancer activity of synthesized compounds against human cancer cell lines. Paper tests new compounds for their anti-influenza A virus activity. Paper explores the binding affinity of pyridine-3-carboxamides for dopamine D2 and serotonin 5-HT3 receptors. Paper assesses the antimicrobial activity of substituted benzamide derivatives. These case studies highlight the potential therapeutic applications of benzamide derivatives, which could extend to the compound "N-(5-Bromo-6-methylpyridin-3-yl)-3-(trifluoromethyl)benzamide" if similar biological activities are present.

Scientific Research Applications

Pharmacokinetics and Anti-Fibrotic Potential

  • Pharmacokinetics and Tissue Distribution : A study explored the pharmacokinetics and metabolism of a novel ALK5 inhibitor, which shares structural similarity with N-(5-Bromo-6-methylpyridin-3-yl)-3-(trifluoromethyl)benzamide. This compound has shown potential in suppressing renal and hepatic fibrosis and exerting anti-metastatic effects in breast cancer models. It demonstrated considerable bioavailability and distribution in organs like the liver, kidneys, and lungs, suggesting its potential as an effective oral anti-fibrotic drug (Kim et al., 2008).

Synthesis and Characterization

  • Efficient Synthesis : A study reported an efficient synthesis method for a compound structurally related to N-(5-Bromo-6-methylpyridin-3-yl)-3-(trifluoromethyl)benzamide, which is a key moiety in potent dopamine and serotonin receptors antagonists (Hirokawa et al., 2000).
  • Synthesis and Antimicrobial Activity : Another research focused on the synthesis of substituted benzamide derivatives, including compounds similar to the one , and evaluated their antibacterial and antifungal activities. Some of these compounds showed significant activity, comparable to standard drugs like Streptomycin and Amphotericin-B (Vijaya Laxmi et al., 2019).

Antipsychotic and Anticonvulsant Potential

  • Antipsychotic Properties : A study synthesized and analyzed the antidopaminergic properties of benzamide derivatives, including those structurally similar to N-(5-Bromo-6-methylpyridin-3-yl)-3-(trifluoromethyl)benzamide. These compounds showed promising results as potential antipsychotic agents (Högberg et al., 1990).
  • Anticonvulsant Activity : Another research synthesized a series of benzamides, including compounds structurally related to the one , and evaluated their anticonvulsant activity. Some analogs were found to be more potent than phenytoin, a widely used anticonvulsant drug (Mussoi et al., 1996).

Safety And Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and environmental impact. Proper handling and disposal procedures should be followed to minimize risk.


Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its structure and properties, investigation of its reactivity, and evaluation of its potential applications.


Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, specific literature sources or experimental data would be needed. If you have any specific questions or need further information, feel free to ask!


properties

IUPAC Name

N-(5-bromo-6-methylpyridin-3-yl)-3-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrF3N2O/c1-8-12(15)6-11(7-19-8)20-13(21)9-3-2-4-10(5-9)14(16,17)18/h2-7H,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUFBMPKQRHEJAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=N1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-Bromo-6-methylpyridin-3-yl)-3-(trifluoromethyl)benzamide

Synthesis routes and methods

Procedure details

To a 0.4 M solution of 5-bromo-6-methylpyridin-3-amine (1.00 equiv.) in DCM was added DIEA (1.00 equiv.) and 3-(trifluoromethyl)benzoyl chloride (1.00 equiv.). The mixture was stirred at ambient temperature for 3 hr. The reaction mixture was diluted with DCM, washed with saturated aqueous sodium bicarbonate, dried over sodium sulfate, filtered, and concentrated to give N-(5-bromo-6-methylpyridin-3-yl)-3-(trifluoromethyl)benzamide as an off-white solid in 98% yield. LCMS (m/z) (M+H)=359.0/361.0, Rt=0.86 min.
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